血红素

描述

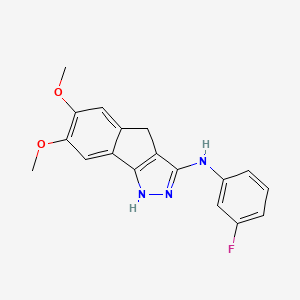

血红素,也称为高铁血红素、血红素、羟基血红素、氧合血红素、芬诺丁或氧合血红蛋白,是一种深蓝紫色或棕色的色素,含有处于三价态的铁。它是通过氧化血红蛋白中的一种成分——血红素得到的。 血红素在各种生物过程中起着至关重要的作用,包括珠蛋白的合成和卟啉合成的抑制 .

科学研究应用

血红素具有广泛的科学研究应用:

化学: 血红素用作有机化合物合成和各种化学反应的催化剂。

生物学: 血红素是血红蛋白和其他血红蛋白的重要组成部分,在氧气运输和储存中起着至关重要的作用。

医学: 血红素用于治疗卟啉症,这是一组由血红素合成异常引起的疾病。

作用机制

血红素通过多种机制发挥作用:

卟啉合成抑制: 血红素通过抑制δ-氨基乙酰丙酸合成酶(ALAS1)的合成来抑制卟啉的合成,ALAS1是卟啉合成途径中的关键酶。

珠蛋白合成刺激: 血红素刺激珠蛋白的合成,珠蛋白是血红蛋白的重要组成部分。

电子传递反应: 血红素参与电子传递反应,使其在各种酶促过程中至关重要

生化分析

Biochemical Properties

Hematin inhibits the synthesis of porphyrin by repressing ALAS1 synthesis . It also stimulates the synthesis of globin . Hematin is a component of cytochromes and peroxidases . It interacts with these enzymes and proteins, playing a vital role in various biochemical reactions.

Cellular Effects

Hematin and its derivatives have been shown to induce dose-dependent red blood cell (RBC) spherization and hemolysis . Hematin at nanomolar concentrations increased calcium levels in RBCs . Both compounds triggered acute phosphatidylserine exposure on the membrane surface, reversible after 60 minutes of incubation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Hematin’s molecular mechanism involves its interaction with various biomolecules. For instance, in the protoheme, the iron atom replaces the two hydrogen atoms carried by two of the four nitrogen atoms but is linked with the four nitrogen atoms by coordination . Hematin also progressively inactivates thrombin .

Temporal Effects in Laboratory Settings

The effects of Hematin can change over time in laboratory settings. For example, Hematin at 1 µM led to a decrease of calcein positive events count . These changes include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Hematin is involved in the metabolic pathway of heme breakdown. It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is a component of cytochromes and peroxidases .

准备方法

合成路线和反应条件

血红素通常来源于血红素,血红素是从红细胞中提取的。血红素转化为血红素涉及到血红素中铁原子从亚铁(Fe2+)氧化为铁(Fe3+)的过程。 该过程通常由化学氧化剂促进 .

工业生产方法

血红素的工业生产涉及以下几个步骤:

血红素提取: 血红素是从红细胞等来源通过细胞裂解和与其他细胞成分分离而提取的。

化学氧化: 提取的血液通过使用氧化剂进行氧化,将铁离子从亚铁态转化为铁态,从而将血液转化为血红素。

纯化和表征: 所得的血红素通过色谱法或结晶等技术进行纯化以去除杂质.

化学反应分析

反应类型

血红素经历各种化学反应,包括:

氧化: 血红素可以进一步氧化,影响其反应性和与其他分子的相互作用。

还原: 血红素在某些条件下可以还原回血液。

常用试剂和条件

氧化剂: 用于将血液转化为血红素的常用氧化剂包括过氧化氢和其他过氧化物。

还原剂: 二硫化钠等还原剂可用于将血红素还原回血液。

主要生成产物

相似化合物的比较

类似化合物

血红素: 血红素是血红素的氧化形式,与血红素类似,但具有氯配体而不是氢氧根配体。

原卟啉IX: 原卟啉IX是血红素和血红素的前体,包含位于卟啉环中心的配位铁离子。

血红素的独特性

血红素之所以独特,是因为它能够抑制卟啉合成并刺激珠蛋白合成,使其成为治疗卟啉症的宝贵化合物。 它在电子传递反应中的作用及其作为化学反应催化剂的应用进一步突出了其在各个科学领域的重要性 .

属性

CAS 编号 |

15489-90-4 |

|---|---|

分子式 |

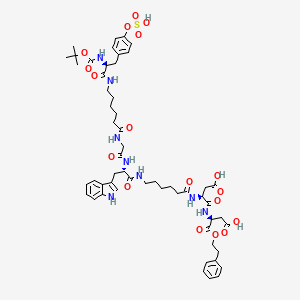

C34H33FeN4O5 |

分子量 |

633.5 g/mol |

IUPAC 名称 |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |

InChI 键 |

BMUDPLZKKRQECS-UHFFFAOYSA-K |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |

规范 SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |

外观 |

Solid powder |

Key on ui other cas no. |

15489-90-4 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hematin contribute to malaria parasite survival?

A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].

Q2: How do antimalarial drugs like chloroquine target hematin?

A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of hematin into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on hematin crystals, effectively arresting their growth [].

Q3: Does the interaction between chloroquine and hematin involve specific structural changes?

A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of hematin []. This binding leads to a shift in specific Raman peaks, indicating a change in the hematin molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].

Q4: What role do lipids play in hematin crystallization within the parasite?

A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in hematin crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster hematin crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].

Q5: What is the molecular formula and weight of hematin?

A5: Hematin, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.

Q6: How is hematin characterized spectroscopically?

A6: Hematin exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze hematin's structural properties and interactions with other molecules.

Q7: How stable is hematin under different conditions?

A7: Hematin stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, hematin can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].

Q8: How does the stability of hematin impact its therapeutic use?

A8: The stability of hematin is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of hematin can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].

Q9: Are there strategies to enhance hematin stability?

A9: Yes, different formulations of hematin have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized hematin, exhibits minimal effects on coagulation [].

Q10: Does hematin possess any catalytic activity?

A10: Yes, hematin exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes hematin a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].

Q11: Are there examples of hematin being used as a catalyst in other applications?

A11: Hematin immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes hematin's catalytic activity for environmental remediation purposes.

Q12: How is computational chemistry employed in hematin research?

A12: Computational methods, like DFT calculations, aid in understanding the interactions of hematin with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.

Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?

A13: Studies have shown that while binding to hematin is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like hematin, appear to play a crucial role in inhibiting β-hematin formation [, ].

Q14: Are there specific structural features that contribute to enhanced antimalarial activity?

A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.

Q15: What is known about the pharmacokinetics of hematin?

A15: The pharmacokinetic properties of hematin have been studied in various animal models and humans. Research indicates that intravenously administered hematin rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that hematin can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.

Q16: What are the effects of hematin administration in patients with congenital erythropoietic porphyria?

A16: Intravenous hematin administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].

Q17: How do malaria parasites develop resistance to chloroquine?

A17: While chloroquine targets hematin, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in hematin itself []. This altered drug accumulation effectively reduces chloroquine's access to hematin, diminishing its efficacy.

Q18: What are the potential adverse effects associated with hematin therapy?

A18: Hematin, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded hematin with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)